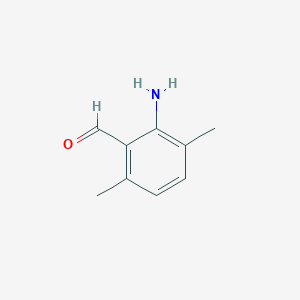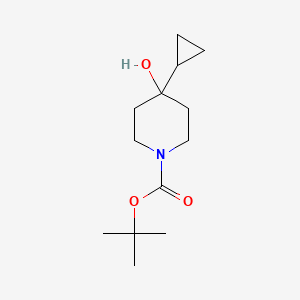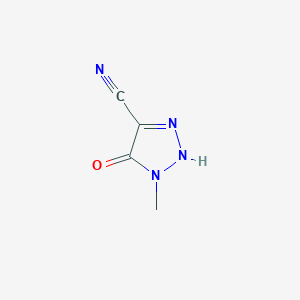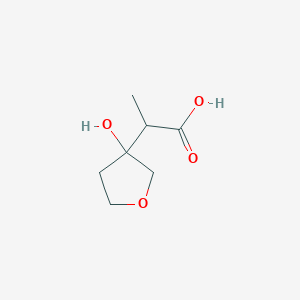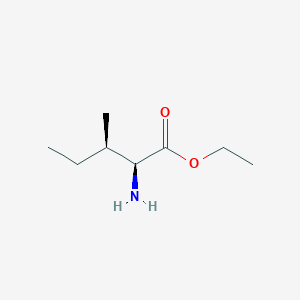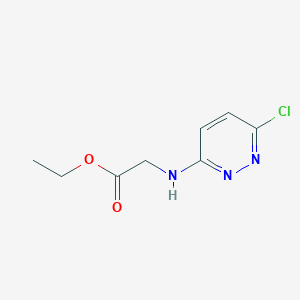
Ethyl (6-chloropyridazin-3-yl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-chloropyridazin-3-yl)glycinate is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of glycine, an amino acid, and contains a chloropyridazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-chloropyridazin-3-yl)glycinate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6-chloropyridazin-3-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Aplicaciones Científicas De Investigación
Ethyl (6-chloropyridazin-3-yl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (6-chloropyridazin-3-yl)glycinate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence biochemical processes through binding and inhibition or activation of specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloropyridazine-3-carboxylate
- 6-Chloropyridazine-3-carboxylic acid ethyl ester
- Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester
Uniqueness
Ethyl (6-chloropyridazin-3-yl)glycinate is unique due to its combination of a glycine derivative with a chloropyridazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not address .
Propiedades
Número CAS |
112581-76-7 |
|---|---|
Fórmula molecular |
C8H10ClN3O2 |
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12) |
Clave InChI |
QKIZCYIDMMPERV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=NN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)


![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)


